![molecular formula C10H14O2 B6149892 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid CAS No. 22629-11-4](/img/new.no-structure.jpg)
3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid
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Overview
Description
3-{bicyclo[221]heptan-2-yl}prop-2-enoic acid is an organic compound with the molecular formula C10H14O2 It is characterized by a bicyclic structure fused to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid typically involves the reaction of bicyclo[2.2.1]heptane derivatives with propenoic acid under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the bicyclo[2.2.1]heptane derivative is reacted with a propenoic acid derivative in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated carboxylic acid.
Substitution: The compound can undergo substitution reactions, particularly at the propenoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The propenoic acid moiety can participate in various chemical reactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid: Similar structure but with a saturated carboxylic acid moiety.
3-{bicyclo[2.2.1]heptan-2-yl}acrylic acid: Similar structure but with an acrylic acid moiety.
Uniqueness
3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid is unique due to its combination of a bicyclic structure and a propenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
22629-11-4 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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